4-Fluoropicolinic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Fluoropicolinic acid, a derivative of Picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain pathogens, making this compound an effective anti-infective and immunomodulator .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport By disrupting the function of ZFPs, this compound may affect various biochemical pathways that rely on these proteins
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan As such, it is likely that it shares some pharmacokinetic properties with other pyridine carboxylates These may include absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability
Result of Action
The result of this compound’s action is the inhibition of certain processes crucial for the survival and replication of pathogens. This makes it an effective anti-infective and immunomodulator . It has been shown to be anti-viral in vitro and in vivo , suggesting that it could be used to treat various viral infections.
Biochemical Analysis
Biochemical Properties
4-Fluoropicolinic acid plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds such as drugs and pesticides . It interacts with various enzymes and proteins, including those involved in acid-base neutralization reactions, leading to the formation of salts . The nature of these interactions often involves the carboxylic acid group of this compound forming ionic bonds with basic amino acid residues in proteins, thereby influencing the protein’s structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the fluorine atom in this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs such as the liver and kidneys . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of fluorinated aromatic compounds. It interacts with enzymes such as phenol hydroxylase, which catalyzes the conversion of this compound into other metabolites . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoropicolinic acid can be synthesized through several methods. One common approach involves the fluorination of picolinic acid derivatives. For instance, 4-fluoropyridine-2-carboxylic acid can be prepared by reacting 4-fluoropyridine with carbon dioxide under high pressure and temperature conditions . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic fluorination of pyridine derivatives. This process typically requires the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropicolinic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 4-Fluoropyridine N-oxide.
Reduction: 4-Fluoropicoline.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Picolinic Acid: The parent compound, lacking the fluorine substitution.
4-Chloropicolinic Acid: Similar structure with a chlorine atom instead of fluorine.
4-Bromopicolinic Acid: Similar structure with a bromine atom instead of fluorine.
Comparison: 4-Fluoropicolinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher stability, increased lipophilicity, and enhanced binding affinity in biological systems . These properties make it particularly valuable in applications requiring high precision and specificity.
Properties
IUPAC Name |
4-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJINJNLDNIFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592834 | |
Record name | 4-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-78-4 | |
Record name | 4-Fluoro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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